molecular formula C16H14F3NO B1362684 N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide CAS No. 1995-76-2

N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide

Cat. No.: B1362684
CAS No.: 1995-76-2
M. Wt: 293.28 g/mol
InChI Key: BMTNKSYHPHRYRB-UHFFFAOYSA-N
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Description

N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a diphenyl ethyl moiety, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide typically involves the reaction of 1,1-diphenyl-2,2,2-trifluoroethylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the generated acid by-products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-amine: Similar structure but lacks the acetamide group.

    1,1-Diphenyl-2,2,2-trifluoroethanol: Contains a hydroxyl group instead of an acetamide group.

    1,1-Diphenyl-2,2,2-trifluoroethyl chloride: Contains a chloride group instead of an acetamide group.

Uniqueness: N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide is unique due to the presence of both the trifluoromethyl group and the acetamide group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,2,2-trifluoro-1,1-diphenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO/c1-12(21)20-15(16(17,18)19,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTNKSYHPHRYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90329111
Record name Acetamide, N-(2,2,2-trifluoro-1,1-diphenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1995-76-2
Record name NSC91574
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(2,2,2-trifluoro-1,1-diphenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1,1-DIPHENYL-2,2,2-TRIFLUOROETHYL)-ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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